molecular formula C20H29NO5 B5039899 5-(Dodecanoylamino)benzene-1,3-dicarboxylic acid CAS No. 179033-77-3

5-(Dodecanoylamino)benzene-1,3-dicarboxylic acid

Cat. No.: B5039899
CAS No.: 179033-77-3
M. Wt: 363.4 g/mol
InChI Key: NUPLCALTZIZREL-UHFFFAOYSA-N
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Description

5-(Dodecanoylamino)benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of benzene dicarboxylic acids. This compound is characterized by the presence of a dodecanoylamino group attached to the benzene ring, along with two carboxylic acid groups at the 1 and 3 positions. It is a derivative of isophthalic acid and has applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name

5-(dodecanoylamino)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5/c1-2-3-4-5-6-7-8-9-10-11-18(22)21-17-13-15(19(23)24)12-16(14-17)20(25)26/h12-14H,2-11H2,1H3,(H,21,22)(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPLCALTZIZREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219982
Record name 5-[(1-Oxododecyl)amino]-1,3-benzenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179033-77-3
Record name 5-[(1-Oxododecyl)amino]-1,3-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179033-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(1-Oxododecyl)amino]-1,3-benzenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dodecanoylamino)benzene-1,3-dicarboxylic acid typically involves the acylation of isophthalic acid derivatives. One common method is the reaction of isophthalic acid with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Dodecanoylamino)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(Dodecanoylamino)benzene-1,3-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of polymers and other materials with specific properties.

Biology

In biological research, this compound is studied for its potential as an inhibitor of bacterial enzymes. It has shown promise in inhibiting Mur ligases, which are involved in bacterial cell wall synthesis .

Medicine

The compound’s ability to inhibit bacterial enzymes makes it a candidate for the development of new antibacterial agents. Research is ongoing to explore its efficacy and safety in medical applications.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-(Dodecanoylamino)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. In the case of bacterial inhibition, the compound targets Mur ligases, which are essential for peptidoglycan biosynthesis in bacterial cell walls . By inhibiting these enzymes, the compound disrupts cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial production. Ongoing studies continue to explore its potential in medicine and other areas, highlighting its importance in modern chemistry and biology.

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